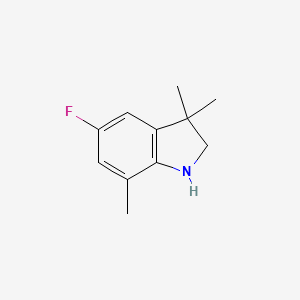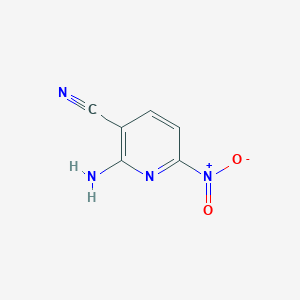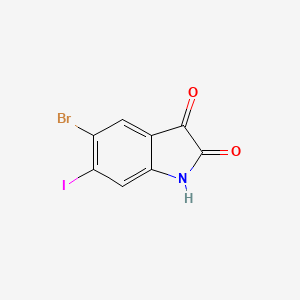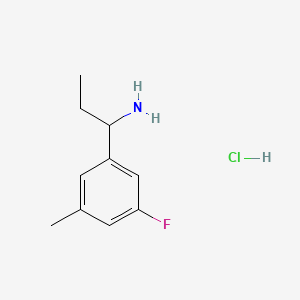
1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14FN·HCl. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is primarily used in research and development and is not intended for use in foods, cosmetics, drugs, or consumer products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s chemical properties .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride is not well-documented. as a phenylpropanamine derivative, it is likely to interact with neurotransmitter systems in the brain, potentially affecting the release and reuptake of neurotransmitters such as dopamine and norepinephrine. The exact molecular targets and pathways involved remain to be fully elucidated .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride
- 1-(3-Fluoro-2-methylphenyl)propan-1-amine hydrochloride
- 1-(3-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can affect the compound’s lipophilicity, electronic properties, and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H15ClFN |
|---|---|
Peso molecular |
203.68 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-4-7(2)5-9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H |
Clave InChI |
PGWDJNIKPVDEER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC(=C1)C)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


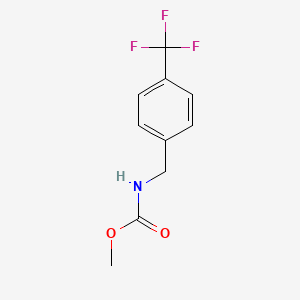
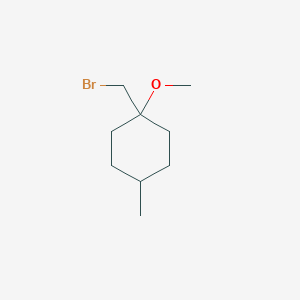

![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
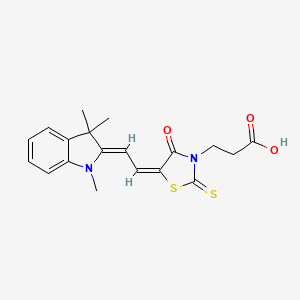
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
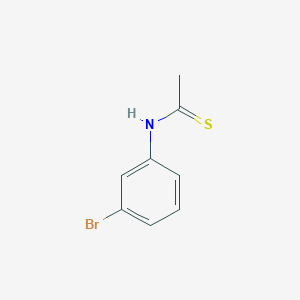
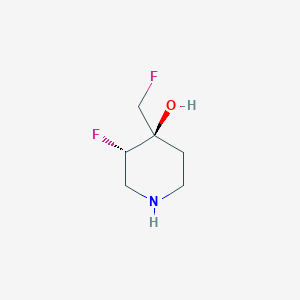
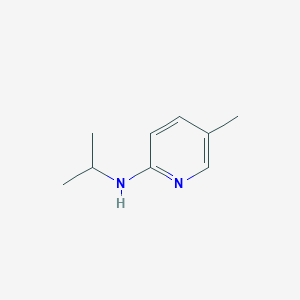
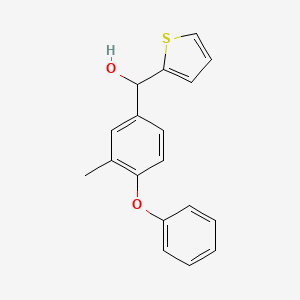
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
